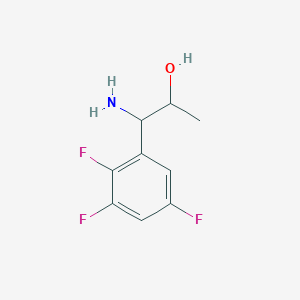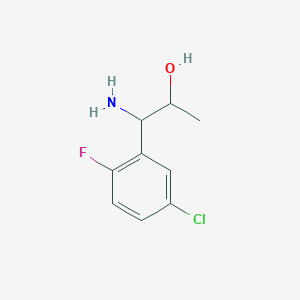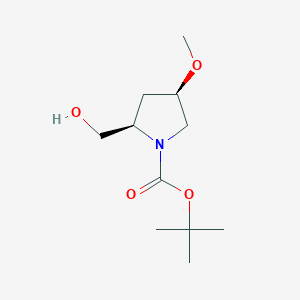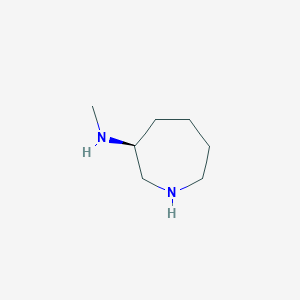
2-(2-Thienyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a thienyl group attached to an indole ring, with a nitrile group at the 3-position of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thienylamine with a suitable nitrile precursor under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(2-Thienyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, enhancing binding affinity. The thienyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2,5-Di(2-thienyl)pyrrole: Similar in having a thienyl group but differs in the core structure being a pyrrole instead of an indole.
2-Thienylquinoxaline: Shares the thienyl group but has a quinoxaline core instead of an indole.
Uniqueness: 2-(2-Thienyl)-1H-indole-3-carbonitrile is unique due to the combination of the indole and thienyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals, where these properties can be exploited for desired outcomes.
Properties
Molecular Formula |
C13H8N2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H |
InChI Key |
QSZMXVXZRWFHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)
![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)










![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

